molecular formula C13H14N2O4 B1394359 Ethyl 5-(3-Methoxybenzyl)-1,2,4-oxadiazole-3-carboxylate CAS No. 1216607-98-5

Ethyl 5-(3-Methoxybenzyl)-1,2,4-oxadiazole-3-carboxylate

Cat. No. B1394359
M. Wt: 262.26 g/mol
InChI Key: AKFHDOPXEWWEDO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the use of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . Other methods include the reaction with aromatic aldehydes or aliphatic aldehydes . The synthetic pathway to various benzimidazole usually proceeds through two steps: first, the construction of the desired benzene ring-containing 1–2 diamino groups followed by the ring closure of the compound (o-phenylenediamine) to construct the imidazole ring .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve catalytic protodeboronation of pinacol boronic esters . Other reactions include the transformation of one of the intermediate compounds via vanillyl alcohol to vanillin .

Scientific Research Applications

  • Scientific Field: Organic Synthesis

    • Application Summary : The compound 2-(4-ETHYL-5-((3-METHOXYBENZYL)THIO)-4H-1,2,4-TRIAZOL-3-YL)PYRAZINE, which has a similar structure, is used in organic synthesis .
    • Methods of Application : The specific methods of application are not provided in the source .
    • Results or Outcomes : The outcomes of the use of this compound in organic synthesis are not specified in the source .
  • Scientific Field: Organic Chemistry

    • Application Summary : Pinacol boronic esters, which are structurally related to the compound you mentioned, are used in the protodeboronation of 1°, 2° and 3° alkyl boronic esters .
    • Methods of Application : The method involves a catalytic protodeboronation utilizing a radical approach .
    • Results or Outcomes : The protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .
  • Scientific Field: Biochemistry

    • Application Summary : A compound with a similar structure, N-(3-methoxybenzyl)-9Z,12Z-octadecenamide, was synthesized using the carbodiimide condensation method (CCM) .
    • Methods of Application : The CCM was used to efficiently synthesize this compound .
    • Results or Outcomes : The outcomes of the synthesis are not specified in the source .
  • Scientific Field: Organic Synthesis

    • Application Summary : The compound 2-(4-ETHYL-5-((3-METHOXYBENZYL)THIO)-4H-1,2,4-TRIAZOL-3-YL)PYRAZINE, which has a similar structure, is used in organic synthesis .
    • Methods of Application : The specific methods of application are not provided in the source .
    • Results or Outcomes : The outcomes of the use of this compound in organic synthesis are not specified in the source .
  • Scientific Field: Organic Chemistry

    • Application Summary : Pinacol boronic esters, which are structurally related to the compound you mentioned, are used in the protodeboronation of 1°, 2° and 3° alkyl boronic esters .
    • Methods of Application : The method involves a catalytic protodeboronation utilizing a radical approach .
    • Results or Outcomes : The protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .
  • Scientific Field: Biochemistry

    • Application Summary : A compound with a similar structure, N-(3-methoxybenzyl)-9Z,12Z-octadecenamide, was synthesized using the carbodiimide condensation method (CCM) .
    • Methods of Application : The CCM was used to efficiently synthesize this compound .
    • Results or Outcomes : The outcomes of the synthesis are not specified in the source .
  • Scientific Field: Organic Synthesis

    • Application Summary : The compound 2-(4-ETHYL-5-((3-METHOXYBENZYL)THIO)-4H-1,2,4-TRIAZOL-3-YL)PYRAZINE, which has a similar structure, is used in organic synthesis .
    • Methods of Application : The specific methods of application are not provided in the source .
    • Results or Outcomes : The outcomes of the use of this compound in organic synthesis are not specified in the source .
  • Scientific Field: Organic Chemistry

    • Application Summary : Pinacol boronic esters, which are structurally related to the compound you mentioned, are used in the protodeboronation of 1°, 2° and 3° alkyl boronic esters .
    • Methods of Application : The method involves a catalytic protodeboronation utilizing a radical approach .
    • Results or Outcomes : The protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .
  • Scientific Field: Biochemistry

    • Application Summary : A compound with a similar structure, N-(3-methoxybenzyl)-9Z,12Z-octadecenamide, was synthesized using the carbodiimide condensation method (CCM) .
    • Methods of Application : The CCM was used to efficiently synthesize this compound .
    • Results or Outcomes : The outcomes of the synthesis are not specified in the source .

Future Directions

While specific future directions for Ethyl 5-(3-Methoxybenzyl)-1,2,4-oxadiazole-3-carboxylate are not available, benzimidazole, a similar compound, has been identified as a promising pharmacophore in medicinal chemistry . This suggests potential future research directions in exploring the pharmacological activities of similar compounds.

properties

IUPAC Name

ethyl 5-[(3-methoxyphenyl)methyl]-1,2,4-oxadiazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4/c1-3-18-13(16)12-14-11(19-15-12)8-9-5-4-6-10(7-9)17-2/h4-7H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKFHDOPXEWWEDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=N1)CC2=CC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(3-Methoxybenzyl)-1,2,4-oxadiazole-3-carboxylate

Synthesis routes and methods

Procedure details

2-(3-methoxyphenyl)acetyl chloride (1.18 mL; 7.57 mmol) was added to a mixture of ethyl 2-amino-2-(hydroxyimino)acetate (0.500 g; 3.78 mmol) and N,N diisopropylethylamine (1.05 mL; 6.06 mmol) in dichloromethane (18 mL) at −15° C. The reaction mixture was stirred at room temperature overnight and poured into a mixture of ice and water. The formed precipitate was filtered off, suspended in pyridine (18 mL) and refluxed in a sealed tube for 20 h and concentrated under reduced pressure. The crude material was purified by flash chromatography on silica (eluent 20 to 100% ethyl acetate in heptane) to yield 0.146 g (15%) of ethyl 5-(3-methoxybenzyl)-1,2,4-oxadiazole-3-carboxylate as a yellow oil.
Quantity
1.18 mL
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
1.05 mL
Type
reactant
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-(3-Methoxybenzyl)-1,2,4-oxadiazole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-(3-Methoxybenzyl)-1,2,4-oxadiazole-3-carboxylate

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